TPSA and Hydrogen Bonding vs Parent Aminopyridine
5-(Methoxymethyl)-6-methylpyridin-2-amine (CAS 882016-97-9) exhibits a topological polar surface area (TPSA) of 48.1 Ų and possesses 3 hydrogen bond acceptor sites (two from the ether oxygen and one from the pyridine nitrogen), versus 2 hydrogen bond acceptor sites for the unsubstituted parent 6-methylpyridin-2-amine (TPSA 38.9 Ų) [1]. This quantitative difference in polar surface area and hydrogen bond acceptor count directly influences aqueous solubility and membrane permeability predictions in drug discovery workflows .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA: 48.1 Ų; H-Bond Acceptors: 3; Rotatable Bonds: 2 |
| Comparator Or Baseline | 6-Methylpyridin-2-amine (CAS 1824-81-3): TPSA: 38.9 Ų; H-Bond Acceptors: 2; Rotatable Bonds: 0 |
| Quantified Difference | TPSA increase of +9.2 Ų (+23.7%); H-Bond Acceptor increase of +1; Rotatable Bond increase of +2 |
| Conditions | Calculated descriptors from PubChem and vendor databases |
Why This Matters
A 23.7% larger TPSA and additional rotatable bonds alter solubility, permeability, and protein binding predictions, making this compound a functionally distinct building block from the parent aminopyridine for lead optimization campaigns.
- [1] PubChem. 6-Methylpyridin-2-amine (CID 16211861). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026). View Source
